Product packaging for 8-Bromo-4-hydroxy-6-methylquinoline(Cat. No.:CAS No. 1156919-75-3)

8-Bromo-4-hydroxy-6-methylquinoline

Cat. No.: B12123984
CAS No.: 1156919-75-3
M. Wt: 238.08 g/mol
InChI Key: NIWBUEWBEOUAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline scaffold, a fused bicyclic heterocycle with the chemical formula C₉H₇N, is a cornerstone of modern chemistry. nih.gov Its rigid structure and the presence of a nitrogen atom confer unique electronic and binding properties, making it a versatile framework in both materials science and medicine. nih.govnih.gov

Quinoline derivatives are integral to the development of advanced materials. They are frequently used in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and phosphorescent properties. jocpr.com The planar nature of the quinoline ring system facilitates its use as a ligand in organometallic chemistry, where it can be used to form complexes that catalyze a wide range of organic reactions. researchgate.net The ability to tune the electronic and steric properties of the quinoline ligand by adding different substituents allows for fine control over the catalytic activity and selectivity of these complexes. researchgate.net Furthermore, quinoline is a key component in the manufacture of certain dyes and is used as a solvent for resins and terpenes. jocpr.com

In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" because its structure can be adapted to interact with a multitude of biological targets, leading to a wide array of pharmacological activities. nih.govnih.govrsc.org This versatility has made it a fundamental component in drug design and discovery. nih.gov Quinoline derivatives have been successfully developed into drugs with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory. nih.govnih.govnih.gov The ongoing emergence of drug-resistant pathogens continues to drive research into new quinoline-based therapeutic agents. rsc.org

Below is a table of notable drugs that feature the quinoline scaffold, illustrating its importance in medicine.

Drug NameTherapeutic ClassKey Structural Feature
Chloroquine Antimalarial4-Aminoquinoline (B48711)
Quinine AntimalarialMethoxy-substituted quinoline
Mefloquine AntimalarialTrifluoromethyl-substituted quinoline
Ciprofloxacin AntibioticFluoroquinolone
Cabozantinib AnticancerKinase inhibitor with quinoline core
Bedquiline AntituberculosisDiarylquinoline

Contextualization of 4-Hydroxyquinoline (B1666331) Derivatives in Chemical Synthesis and Bioactivity

The 4-hydroxyquinoline (or 4-quinolone) subclass is a particularly significant branch of the quinoline family. nih.gov These compounds exist in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms, which influences their reactivity and biological interactions. They are valuable intermediates in organic synthesis, allowing for the creation of more complex molecules. acs.orgresearchgate.net

Biologically, 4-hydroxyquinoline derivatives exhibit a broad spectrum of activities. nih.gov For example, 4-hydroxy-2-alkylquinolines (HAQs) are known to be involved in antibiotic resistance mechanisms. jocpr.com The first antibacterial agent based on a 3-carboxy-substituted 4-hydroxyquinoline was discovered as a byproduct during the synthesis of chloroquine, which eventually led to the development of the highly successful fluoroquinolone antibiotics. nih.gov The antioxidant and prooxidant effects of certain 4-hydroxyquinoline derivatives have also been studied, highlighting the complex relationship between their structure and biological function. nih.gov

Rationale for Academic Investigation of 8-Bromo-4-hydroxy-6-methylquinoline

While specific research on this compound is not widely documented in available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The compound combines the bioactive 4-hydroxyquinoline core with two key substituents: a bromine atom at position 8 and a methyl group at position 6.

The academic interest in this specific molecule is threefold:

Modulation of Bioactivity: The placement of substituents on the quinoline ring is known to significantly alter pharmacological efficacy. rsc.org The bromo- group at C8 and the methyl group at C6 would systematically alter the electronic distribution, lipophilicity, and steric profile of the parent 4-hydroxyquinoline scaffold. This could lead to novel or enhanced biological activities, such as anticancer or antimicrobial effects, which are common among substituted quinolines. mdpi.comnih.gov

Synthetic Utility: The bromine atom at position 8 is a particularly valuable feature from a synthetic chemistry perspective. Halogenated quinolines are important precursors for creating more complex molecules. mdpi.com The bromine atom can act as a synthetic handle, allowing for the introduction of new functional groups through well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the rapid generation of a library of new derivatives for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B12123984 8-Bromo-4-hydroxy-6-methylquinoline CAS No. 1156919-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWBUEWBEOUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656137
Record name 8-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156919-75-3
Record name 8-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms for 8 Bromo 4 Hydroxy 6 Methylquinoline

Classical and Contemporary Approaches for 4-Hydroxyquinoline (B1666331) Core Synthesis

The formation of the 4-hydroxyquinoline scaffold is a cornerstone of quinoline (B57606) chemistry, with several named reactions providing reliable pathways to this key intermediate.

Gould-Jacobs Reaction: Principles and Adaptations for 4-Hydroxyquinoline Formation

The Gould-Jacobs reaction stands as a prominent and versatile method for the synthesis of 4-hydroxyquinolines. wikipedia.orgmdpi.com The fundamental principle of this reaction involves the condensation of an aniline (B41778) derivative with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgd-nb.info The reaction sequence commences with the substitution of the ethoxy group of the malonate by the aniline nitrogen, forming an anilidomethylenemalonic ester. wikipedia.orgyoutube.com Subsequent heating induces a 6-electron cyclization, leading to the formation of a 4-hydroxy-3-carboalkoxyquinoline, which predominantly exists in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the desired 4-hydroxyquinoline. wikipedia.orgmdpi.com

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which would be a key consideration for the synthesis of the 6-methyl substituted target compound. wikipedia.org Adaptations of this reaction often involve the use of high-boiling point solvents or microwave irradiation to facilitate the high-temperature cyclization step and improve reaction times and yields. jasco.roresearchgate.net

The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack by the nitrogen atom of the aniline on the malonic ester derivative, leading to the elimination of an ethanol (B145695) molecule and the formation of the condensation product. wikipedia.orgwikiwand.com This intermediate then undergoes an electrocyclization reaction, a key step involving a 6-electron rearrangement, which results in the closure of the quinoline ring and the loss of a second molecule of ethanol. wikipedia.org The resulting product is an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. This keto form is in equilibrium with its enol tautomer, 4-hydroxyquinoline. wikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the initial aniline. d-nb.info

Conrad-Limpach Quinoline Synthesis for Substituted Quinolines

The Conrad-Limpach synthesis provides an alternative and widely used route to substituted 4-hydroxyquinolines. wikipedia.orgnih.gov This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes a thermal cyclization. wikipedia.org The reaction conditions, particularly temperature, can influence the final product. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (kinetic product), while higher temperatures can lead to the formation of 2-hydroxyquinolines (thermodynamic product), a variation known as the Knorr quinoline synthesis. wikipedia.orgquimicaorganica.org The Conrad-Limpach reaction is a powerful tool for accessing a variety of substituted quinolones, which are tautomers of hydroxyquinolines. nih.gov

Knorr Quinoline Synthesis and Combes Synthesis in Quinoline Derivatization

The Knorr quinoline synthesis specifically yields 2-quinolones from the reaction of β-ketoanilides in the presence of a strong acid. synarchive.com This reaction proceeds through the cyclization of the anilide. synarchive.com

The Combes quinoline synthesis, on the other hand, utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com This reaction proceeds through a Schiff base intermediate which then cyclizes to form a 2,4-disubstituted quinoline. wikipedia.org While not directly producing a 4-hydroxyquinoline, the Combes synthesis is a valuable method for introducing substitution at both the 2 and 4 positions of the quinoline ring. wikipedia.orgwikiwand.com

Synthesis Method Starting Materials Key Intermediate Primary Product
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateAnilidomethylenemalonic ester4-Hydroxyquinoline
Conrad-Limpach Aniline, β-KetoesterSchiff base4-Hydroxyquinoline
Knorr β-Ketoanilide-2-Quinolone
Combes Aniline, β-DiketoneSchiff base2,4-Disubstituted quinoline

Strategies for Regioselective Introduction of Bromo and Methyl Substituents

To arrive at the final target compound, 8-Bromo-4-hydroxy-6-methylquinoline, the strategic introduction of the bromo and methyl groups onto the quinoline core is essential.

Regioselective Bromination Techniques for Quinoline and 8-Hydroxyquinoline (B1678124) Systems

The direct bromination of quinoline and its derivatives can be complex due to the competing reactivity of the benzene (B151609) and pyridine (B92270) rings. However, for 8-hydroxyquinoline systems, the hydroxyl group strongly activates the ring towards electrophilic substitution.

The bromination of 8-hydroxyquinoline typically occurs at the 5- and 7-positions due to the directing effect of the hydroxyl group. researchgate.netacgpubs.org Achieving regioselective bromination at the 8-position of a pre-formed 4-hydroxy-6-methylquinoline (B1583873) would be challenging. A more plausible synthetic strategy would involve starting with an appropriately substituted aniline, such as 2-bromo-4-methylaniline. This pre-functionalized aniline could then be subjected to a quinoline-forming reaction like the Gould-Jacobs or Conrad-Limpach synthesis to construct the desired 8-bromo-6-methyl-4-hydroxyquinoline core in a controlled manner.

Methodologies for Methyl Group Incorporation at Specific Positions of the Quinoline Ring

The introduction of a methyl group at a specific position on the quinoline ring is a critical step in the synthesis of this compound and its analogs. Various strategies have been developed to achieve this with regiochemical control.

One common approach involves the use of substituted anilines as starting materials in classical quinoline syntheses like the Skraup, Doebner-von Miller, or Combes reactions. For instance, to introduce a methyl group at the 6-position, a p-toluidine (B81030) derivative can be employed. A study by Diaz de Arce et al. reported the synthesis of derivatives of 8-bromo-6-methylquinoline, implying the use of a precursor already containing the 6-methyl group. acs.org

Another strategy involves the direct methylation of a pre-formed quinoline ring. However, this often leads to a mixture of products due to the similar reactivity of various positions on the ring. Therefore, methods that allow for regioselective methylation are highly sought after.

A metal-free method for the synthesis of 2-methylquinolines has been developed through the condensation of anilines with vinyl ethers in the presence of a catalytic amount of iodine. researchgate.net This method allows for modification of both the benzene and pyridine moieties by selecting the appropriate aniline and vinyl ether. researchgate.net For example, the reaction of p-methoxyaniline with ethyl vinyl ether yields 6-methoxy-2-methylquinoline. researchgate.net While not directly producing the target compound, this methodology highlights a pathway for introducing a methyl group at the 2-position.

Furthermore, a process for synthesizing 2-methyl-6-nitroquinoline (B57331) involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of concentrated HCl. nih.gov This demonstrates the incorporation of a methyl group at the 2-position via a cyclization reaction.

The following table summarizes various methods for methyl group incorporation in quinoline synthesis:

Method Precursor(s) Reagents/Catalyst Position of Methylation Reference
Skraup-type SynthesisSubstituted aniline (e.g., p-toluidine)Glycerol, sulfuric acid, oxidizing agentDependent on aniline substitution (e.g., 6-position) acs.org
Condensation ReactionAniline, Vinyl etherIodine2-position researchgate.net
Doebner-von Miller Reaction4-Nitroaniline, CrotonaldehydeConcentrated HCl2-position nih.gov

Advanced Synthetic Methodologies Applicable to Quinoline Derivatives

The field of organic synthesis is constantly evolving, with new methodologies offering greater efficiency, selectivity, and sustainability. Several advanced strategies are particularly relevant to the synthesis of complex quinoline derivatives like this compound.

Catalytic C-H Functionalization Strategies in Quinoline Scaffold Construction

Direct C-H functionalization has emerged as a powerful tool in modern synthetic chemistry, allowing for the introduction of functional groups onto the quinoline scaffold without the need for pre-functionalized starting materials. nih.govrsc.org This atom- and step-economical approach is crucial for the efficient synthesis of diverse quinoline libraries. nih.gov

Transition metal catalysis, employing metals such as palladium, rhodium, iridium, and copper, has been instrumental in achieving regioselective C-H functionalization of quinolines at various positions. nih.govacs.orgacs.org The selectivity of these reactions is often directed by the coordination of the quinoline nitrogen to the metal center or by the use of directing groups. acs.org

For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been shown to produce quinolines through a cascade of C-H activations. acs.org While this method builds the quinoline core, it exemplifies the power of C-H activation in forming the heterocyclic system.

The functionalization of quinoline N-oxides is another important strategy. The N-oxide group can act as a directing group, facilitating functionalization at specific positions, such as C8, which can later be removed. acs.orgacs.org A regioselective deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride, has been developed for the synthesis of quinoline-2-thiones. organic-chemistry.org This highlights the potential for functionalizing the quinoline core at specific sites.

Oxidative Annulation and Other Cyclization Approaches for Quinoline Synthesis

Oxidative annulation represents a significant advancement in quinoline synthesis, often proceeding under mild conditions with high efficiency. mdpi.com These reactions typically involve the formation of new C-C and C-N bonds through an oxidative process.

One such strategy involves the copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils to produce 2,3-diaroylquinolines. mdpi.com Another copper-catalyzed method involves the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines. mdpi.com

Palladium-catalyzed oxidative annulation has also been successfully employed. For example, the reaction of acrylamides with benzyne (B1209423) precursors, catalyzed by palladium(II) acetate, provides a route to quinolinones. acs.org Additionally, palladium catalysis can facilitate the oxidative cyclization of aryl allyl alcohols and anilines to form quinolines. researchgate.net

Other innovative cyclization approaches include a visible-light-mediated aerobic dehydrogenation reaction using titanium dioxide as a catalyst to synthesize a variety of substituted quinolines. organic-chemistry.org Furthermore, a metal-free aerobic oxidative dehydrogenative coupling/annulation tandem reaction of glycine (B1666218) derivatives has been reported for the synthesis of quinoline derivatives. researchgate.net

Microwave-Assisted Synthesis Protocols for Substituted Quinolines

Microwave-assisted synthesis has become a valuable technique in organic chemistry, often leading to significant reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. benthamdirect.comrsc.org This technology has been successfully applied to the synthesis of various quinoline derivatives.

An efficient, catalyst-free, one-pot, three-component procedure for synthesizing quinoline-based dihydropyridopyrimidines and dihydropyrazolopyridines has been developed using microwave irradiation. nih.govacs.org The reactions proceed in DMF with mixtures of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. nih.govacs.org

The Friedländer annulation, a classical method for quinoline synthesis, has also been adapted for microwave conditions. Wang et al. utilized a reusable solid acid catalyst, Nafion NR50, for the Friedländer synthesis of quinolines in ethanol under microwave irradiation, providing an environmentally friendly approach. mdpi.com Similarly, an L-proline catalyzed Knoevenagel condensation to afford quinolone derivatives has been shown to be more efficient under microwave conditions in terms of both time and yield. benthamdirect.com

The following table provides a summary of advanced synthetic methodologies for quinoline derivatives:

Methodology Key Features Catalyst/Reagents Example Application Reference
Catalytic C-H FunctionalizationAtom- and step-economical, regioselectivePd, Rh, Ir, Cu catalystsDirect arylation, alkylation, or amination of the quinoline core nih.govrsc.orgacs.orgacs.org
Oxidative AnnulationMild conditions, high efficiencyCu, Pd catalysts, oxidantsSynthesis of polysubstituted quinolines from anilines and various coupling partners mdpi.comacs.orgresearchgate.net
Microwave-Assisted SynthesisRapid reaction times, improved yields, green chemistry-Friedländer annulation, multi-component reactions mdpi.combenthamdirect.comnih.govacs.orgbenthamdirect.com

Derivatization and Chemical Transformations of 8 Bromo 4 Hydroxy 6 Methylquinoline

Strategies for Further Functionalization of the Quinoline (B57606) Moiety

The strategic modification of the 8-Bromo-4-hydroxy-6-methylquinoline core can lead to a diverse array of novel compounds with potentially enhanced properties. Key to this is the selective functionalization of the quinoline ring system.

Nucleophilic Dearomatization Reactions of Quinoline Systems

Nucleophilic dearomatization is a potent strategy for converting flat, aromatic quinoline systems into three-dimensional, chiral heterocyclic structures. nih.gov However, direct nucleophilic addition to heteroaromatic compounds like quinoline is challenging due to the inherent stability of the aromatic system and the energy penalty associated with the loss of aromaticity. nih.govacs.org To overcome this, activation of the quinoline ring is typically required. nih.gov

One common approach involves the formation of a heteroarenium salt by reacting the quinoline with an electrophile, which enhances the electrophilicity of the ring and facilitates nucleophilic attack. nih.gov The positions most susceptible to nucleophilic attack in the quinoline ring are C-2 and C-4. nih.gov While many methods favor attack at the C-2 position, recent advances have enabled selective C-4 functionalization. nih.govacs.org

A synergistic catalytic system employing a chiral copper catalyst, a Lewis acid, and a Grignard reagent has been shown to achieve highly regioselective and enantioselective dearomative C-4 functionalization of quinolines. nih.govacs.org The Lewis acid activates the quinoline substrate towards nucleophilic addition while also sterically hindering attack at the C-2 position, thereby directing the nucleophile to the C-4 position. nih.gov This method has demonstrated high yields and enantioselectivities, reaching up to 99% in many cases. nih.gov

Another strategy involves the transition metal-catalyzed dearomatization of quinolines. Copper catalysis, in particular, has gained attention due to the low cost and low toxicity of copper. acs.org Ruthenium-catalyzed 1,2-hydrosilylation of quinolines with silanes like phenylsilane (B129415) and diethylsilane (B7801327) can produce N-silyl 1,2-dihydroquinolines with high regioselectivity. acs.org These dihydroquinolines can then undergo further enantioselective transformations, such as copper-catalyzed borylation, to introduce additional functional groups. nih.govacs.org Visible light has also been employed to drive the dearomative triple elementalization (carbo-sila-boration) of quinolines, showcasing the expanding toolkit for quinoline functionalization. researchgate.net

It is important to note that substituents on the quinoline ring can influence the outcome of these reactions. While electron-donating and electron-withdrawing groups at the 6- or 7-positions are generally well-tolerated in some catalytic systems, a substituent at the 4-position can inhibit certain dearomatization reactions. nih.govacs.org

Mannich Reactions and their Modified Variants on 4-Hydroxyquinolines

The Mannich reaction is a classic and versatile method for the aminoalkylation of acidic protons, and it has been successfully applied to 4-hydroxyquinolines. mdpi.com The 4-hydroxyquinoline (B1666331) moiety, being an analog of 1-naphthol, possesses an active hydrogen at the C-3 position, making it a suitable substrate for this transformation. mdpi.com The reaction typically involves an amine, an aldehyde (often formaldehyde), and the active hydrogen-containing substrate. mdpi.com

Modified Mannich reactions (mMr) have been developed to expand the scope and utility of this transformation on the 4-hydroxyquinoline scaffold. mdpi.comresearchgate.net For instance, studies on 2-(4-hydroxyquinolin-2-yl)acetates using piperidine (B6355638) and formaldehyde (B43269) resulted in aminomethylation, but also led to the incorporation of a second paraformaldehyde molecule and the formation of bisquinoline derivatives. mdpi.com When aromatic aldehydes are used in place of formaldehyde, Knoevenagel condensation can occur, leading to benzylidene derivatives. mdpi.com

The versatility of the Mannich reaction is further demonstrated by the synthesis of novel 8-hydroxyquinoline (B1678124) derivatives. nih.gov In one study, various aromatic aldehydes and anilines were subjected to a Mannich reaction, yielding a range of products including Mannich bases, imines, and intramolecularly cyclized products with a benzofuranone skeleton. nih.gov This highlights the potential to generate significant molecular diversity from simple starting materials.

The reactivity of the components in the Mannich reaction can be fine-tuned. For example, the choice of aldehyde and amine can influence the reaction pathway and the final product. mdpi.com The synthesis of a bifunctional precursor from 5-chloro-8-hydroxyquinoline, morpholine (B109124), and ethyl glyoxylate (B1226380) via a modified Mannich reaction has been reported, showcasing the ability to introduce multiple functional handles. researchgate.net

Application of Advanced Derivatization Reagents and Methods for Quinoline Scaffolds

A variety of advanced reagents and methods have been developed to functionalize the quinoline scaffold, enabling the introduction of diverse chemical entities and the construction of complex molecular architectures. nih.gov These methods often offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches. nih.govfrontiersin.org

Chiral Derivatizing Reagents: To achieve enantioseparation of racemic mixtures, quinoline-based chiral derivatizing reagents have been synthesized. asianpubs.orgresearchgate.net For example, a reagent incorporating the chiral amino acid L-proline has been developed. asianpubs.orgresearchgate.net This reagent reacts with racemic compounds, such as β-blockers, to form diastereomers that can then be separated using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). asianpubs.orgresearchgate.net

Precolumn Derivatization Reagents for Mass Spectrometry: Novel derivatization reagents with a 1,3-oxazinoquinoline-4-one structure have been designed for the analysis of amines by high-resolution mass spectrometry. nih.gov These reagents react with primary and secondary amines under mild conditions to form derivatives that produce characteristic fragment ions in the mass spectrometer, allowing for their differentiation and identification in complex mixtures. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and has been utilized to introduce aryl groups at various positions on the quinoline ring. nih.govscispace.com For instance, 6-bromo-8-methoxyquinoline (B600033) has been coupled with p-formylphenylboronic acid to produce a key intermediate for further transformations. nih.gov Similarly, 4-aryl-8-hydroxyquinolines can be prepared from 4-chloro-8-tosyloxyquinoline using this method. scispace.com

Programmed Multiple C-H Bond Functionalization: A programmed, site-selective, metal-catalyzed C-H functionalization strategy has been developed for 4-hydroxyquinolines. chemrxiv.org This approach utilizes directing groups to sequentially functionalize different C-H bonds. For example, an N-oxide can direct functionalization at the C-2 and C-8 positions. Subsequently, a Fries rearrangement of a C-4 O-carbamoyl group can install a carboxamide at C-3, which then acts as a directing group for functionalization at the C-5 position. chemrxiv.org This allows for a highly controlled and efficient method for generating molecular diversity from a single scaffold.

General Chemical Reactivity Profile and Transformation Potentials

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the quinoline core, the bromine atom, the hydroxyl group, and the methyl group. This combination of functionalities provides a versatile platform for a wide range of chemical transformations.

The quinoline ring itself is a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.org The nitrogen atom imparts basic properties, allowing it to form salts with acids. frontiersin.org The aromatic system can undergo both electrophilic and nucleophilic substitution reactions. frontiersin.org

The 4-hydroxy group exists in tautomeric equilibrium with its 4-quinolone form. This hydroxyl group is phenolic in nature, making the C-3 position susceptible to electrophilic substitution, as seen in the Mannich reaction. mdpi.comnih.gov The hydroxyl group can also be alkylated or acylated.

The bromine atom at the 8-position is a key handle for derivatization. It can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. evitachem.com More significantly, it serves as an excellent coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. evitachem.com

The methyl group at the 6-position is generally less reactive but can potentially undergo oxidation or other transformations under specific conditions.

Substitution Reactions: The bromine and the chloro-analogue's chlorine atom can be displaced by nucleophiles. evitachem.com

Oxidation and Reduction: The quinoline nitrogen can be oxidized to an N-oxide, which can then direct further functionalization. chemrxiv.orgevitachem.com The quinoline ring can also be reduced. evitachem.com

Coupling Reactions: As mentioned, the bromo-substituent is a prime site for Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds. evitachem.com

The combination of these reactive sites allows for the synthesis of a diverse library of derivatives from the this compound scaffold for various applications in medicinal chemistry and materials science. nih.govevitachem.com

Structure Activity Relationship Sar Investigations

General Principles of SAR in Substituted Quinoline (B57606) Compounds

The quinoline template is a highly versatile pharmacophore, and its biological potential can be significantly modulated by the addition of different functional groups. rsc.org The nitrogen atom within the pyridine (B92270) ring is a key feature, rendering the molecule a weak tertiary base capable of forming salts and participating in various chemical interactions. ijresm.comnih.gov

SAR studies have revealed several general principles:

The Pharmacophore Core : The quinoline nucleus itself is essential for the biological activity of many derivatives. researchgate.net Its planar and aromatic nature allows for intercalation with biological macromolecules like DNA. orientjchem.org

Influence of Substituents : The introduction of substituents at various positions can dramatically alter the electronic, steric, and lipophilic properties of the molecule, thereby enhancing pharmacological efficacy. rsc.org For instance, electron-withdrawing or electron-donating groups can modify the reactivity and interaction of the quinoline ring with its biological target. rsc.orgyoutube.com

Positional Importance : The specific position of a substituent is often critical to the compound's activity and selectivity. orientjchem.orgyoutube.comnih.gov Different substitution patterns can lead to vastly different pharmacological profiles, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities. ijresm.comorientjchem.org For example, in the case of quinolone antibacterials, substitution at C-6 can increase cell wall penetration, while a substituent at C-7 can enhance the spectrum of activity. youtube.com

The ability to systematically modify the quinoline scaffold has made it a central focus for researchers aiming to develop novel therapeutics with improved characteristics. orientjchem.org

Role of Halogen Substitution (Bromine at C-8) on the Bioactivity and Molecular Interactions of Quinoline Derivatives

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. Bromine, as a substituent, can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

Key findings on halogen substitution in quinolines include:

Enhanced Bioactivity : The presence of a halogen atom can significantly boost the biological activity of quinoline derivatives. orientjchem.org For instance, the incorporation of a fluorine atom on the benzene (B151609) portion of the quinoline ring has been shown to enhance anticonvulsant properties. rsc.org In studies on compounds for Alzheimer's disease, derivatives with bromine or chlorine substituents demonstrated potent activity. nih.gov

Improved Metabolic Stability : Halogenation can be a strategy to block metabolically labile positions on a drug molecule, thereby improving its pharmacokinetic profile. In the development of antileishmanial quinolines, introducing chlorine and fluorine at the C-6 and C-7 positions was found to enhance metabolic stability more than it increased the intrinsic activity. nih.gov

Influence on Binding : Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can contribute to binding affinity. The position of the halogen is crucial; studies on 8-hydroxyquinoline (B1678124) derivatives as anticancer agents showed that the substitution pattern of halogens could impact cytotoxic activity. acs.org

Influence of Hydroxy (at C-4) and Methyl (at C-6) Substituents on SAR Profiles

The hydroxyl and methyl groups are common substituents in medicinal chemistry that can profoundly affect a molecule's pharmacological profile.

Hydroxy Group at C-4: The 4-hydroxyquinoline (B1666331) moiety is a key structural feature in many biologically active compounds.

Enhanced Potency : The introduction of a substituent at the C-4 position of the quinoline ring has been shown to enhance potency against cancer cells. orientjchem.org

Biological Activity : The 4-hydroxy group is a feature of various compounds with photosynthesis-inhibiting and herbicidal activities. researchgate.net The presence of a hydroxyl group on the quinoline ring, such as in 8-hydroxyquinoline, is known to be important for a range of biological effects, including antitubercular and anticancer activities. rsc.orgnih.gov

Methyl Group at C-6: The position and nature of alkyl substituents like a methyl group are critical and can either enhance or diminish activity.

Positional Sensitivity : The effect of a methyl group is highly dependent on its location on the quinoline ring. For example, while lower alkyl groups at the N-1 position of quinolones can increase potency, the substitution of a methyl group at other positions can be detrimental. youtube.com

Activity Modulation : In the context of 4-aminoquinoline (B48711) antimalarials, replacing an electron-withdrawing chloro group at the C-7 position with an electron-donating methyl group leads to a complete loss of activity. youtube.com Similarly, introducing a methyl group at the C-8 position of this particular scaffold also results in inactive compounds, underscoring the precise structural requirements for activity. youtube.com

The combination of a 4-hydroxy and a 6-methyl group in the target compound creates a specific electronic and steric environment that dictates its interaction with biological targets.

Positional Effects of Substituents on the Pharmacological Potency and Selectivity of Quinoline Compounds

The regiochemical placement of substituents on the quinoline ring is arguably one of the most critical factors in determining the pharmacological potency and selectivity of the resulting derivatives. Even minor changes in substituent position can lead to major differences in biological outcomes.

Research has consistently demonstrated these positional effects across various therapeutic areas:

Anticancer Activity : The position of substituents significantly impacts the anticancer activity of quinoline derivatives. For some cancer cell lines, compounds with substitutions at the C-2 and C-3 positions were found to be more active than those substituted at the C-4 and C-8 positions. orientjchem.org In a series of 8-hydroxyquinoline-based matrix metalloproteinase (MMP) inhibitors, substituents at the C-7 position resulted in more potent inhibition than those at the C-5 position. nih.gov

Antimalarial Activity : The SAR for 4-aminoquinoline antimalarials is very well-defined regarding substituent positions. A chloro group at C-7 is essential for optimal activity, while the C-8 position must remain unsubstituted. youtube.com

Receptor Selectivity : In the development of α2C-adrenoceptor antagonists, a substituent at the C-3 position of the quinoline ring was identified as an absolute requirement for activity and selectivity over other receptor subtypes. researchgate.net

Antileishmanial Activity : For a series of 2-substituted quinolines, specific substitutions at positions C-2, C-4, C-6, and C-7 were all found to play distinct roles in modulating activity, solubility, and metabolic stability. nih.gov

This body of evidence highlights that a simple list of functional groups is insufficient to predict activity. The specific arrangement of those groups, as seen in 8-Bromo-4-hydroxy-6-methylquinoline, creates a unique chemical entity whose biological profile is a direct consequence of the interplay between its substituents at their defined positions.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies on 4-Hydroxyquinoline (B1666331) Derivatives (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic properties and excited states of molecules. These methods have been widely applied to various quinoline (B57606) derivatives to elucidate their structure-property relationships.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. rsc.org

For substituted 4-hydroxyquinolines, the distribution of HOMO and LUMO densities is typically spread across the quinoline ring system. The introduction of substituents like bromo, methyl, and hydroxyl groups significantly influences the energies of these orbitals and their spatial distribution. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These reactivity indices are crucial for predicting the reactive sites of the molecule for electrophilic and nucleophilic attacks. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution and identify regions susceptible to electrostatic interactions.

Table 1: Representative DFT-Calculated Properties for Substituted Quinoline Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electrophilicity Index (ω)
6-amino-2-methyl-4-phenylquinoline-5.21-1.583.631.823.42
6-nitro-2-methyl-4-phenylquinoline-6.89-3.423.471.747.21
2-bromo-6-methoxynaphthalene-5.99-1.784.212.113.37

Note: The data in this table is derived from studies on various substituted quinoline and naphthalene derivatives and is intended to be illustrative of the typical values obtained from DFT calculations. rsc.orgnih.gov The specific values for 8-Bromo-4-hydroxy-6-methylquinoline may differ.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. mdpi.com By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved, such as π-π* or n-π* transitions. rsc.org

For 4-hydroxyquinoline derivatives, the substituents on the quinoline ring play a significant role in modulating their photophysical properties. elsevierpure.com The positions and electronic nature of these substituents can cause shifts in the absorption and emission wavelengths. For example, the introduction of a bromo group can lead to a bathochromic (red) shift in the absorption spectrum.

Fluorescence properties can also be investigated using computational methods. The study of the first excited state (S1) geometry and the energy difference between the ground state (S0) and S1 provides insights into the fluorescence emission wavelength. Quinoline derivatives are known for their fluorescent properties, which are sensitive to their chemical environment, making them useful as fluorescent probes. rsc.org

Table 2: Theoretical vs. Experimental UV-Vis Absorption Maxima for a Representative Quinoline Derivative

CompoundTheoretical λmax (nm) (TD-DFT)Experimental λmax (nm)Electronic Transition
5,7-bis(4-fluorophenyl)quinolin-8-ol aluminum complex405402HOMO -> LUMO
2-bromo-6-methoxynaphthalene331334π -> π*

Note: This table presents data from related compounds to illustrate the accuracy of TD-DFT predictions. nih.govelsevierpure.com The specific spectroscopic properties of this compound would require a dedicated computational study.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules (ligands) and biological macromolecules, such as proteins and enzymes. These methods are crucial in drug discovery for predicting the binding mode and affinity of potential drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. researchgate.net

For quinoline derivatives, which are known to interact with a variety of biological targets, docking studies can reveal key interactions that contribute to their biological activity. These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The hydroxyl group of this compound, for example, can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein. The quinoline ring and the methyl group contribute to these interactions.

π-π Stacking: Aromatic rings, like the quinoline scaffold, can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site.

Halogen Bonds: The bromine atom in this compound can potentially form halogen bonds with electron-rich atoms in the protein.

By identifying these interactions, molecular docking helps in understanding the mechanism of action of quinoline-based inhibitors and can guide the design of more potent and selective compounds. nih.govmdpi.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. doi.orgnih.gov

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting regions that are more mobile or rigid upon ligand binding.

Radius of Gyration (Rg): Represents the compactness of the protein structure.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing insights into the stability of these interactions.

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectory. nih.gov This provides a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking.

Table 3: Representative Binding Affinity Data from Molecular Docking and MD Simulations for Quinoline Derivatives

Quinoline DerivativeTarget ProteinDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA) (kcal/mol)Key Interacting Residues
Halogenated QuinolineMAO-A-8.5-35.02Tyr407, Tyr444, Phe208
Quinoline-3-carboxamideATM Kinase-9.2N/AVal2739, Leu2727
Substituted QuinolineSARS-CoV-2 Mpro-7.8-47.19His41, Glu166, Gln189

Note: The data presented here is from studies on various quinoline derivatives targeting different enzymes and is for illustrative purposes. nih.govmdpi.comnih.govresearchgate.net The specific binding characteristics of this compound would depend on the biological target being investigated.

Spectroscopic and Photophysical Characterization

Fluorescence Properties of 4-Hydroxyquinoline (B1666331) Systems

4-hydroxyquinoline and its derivatives are known for their fluorescent properties, which can be modulated by their environment and molecular structure.

The fluorescence of 4-hydroxyquinoline systems is highly sensitive to the solvent environment. The polarity of the solvent can influence the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. In many cases, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield. nih.gov This is often attributed to the stabilization of non-radiative decay pathways in more polar environments.

The solvent also plays a critical role in the tautomeric equilibria of 4-hydroxyquinolines. These compounds can exist in different isomeric forms, known as tautomers, which can interconvert. The relative stability of these tautomers can be influenced by the solvent, which in turn affects the observed fluorescence. For instance, solute-solvent hydrogen bonding interactions in protic solvents like alcohols can lead to a significant reduction in fluorescence quantum yields and lifetimes. nih.gov

The following table illustrates the effect of different solvents on the photophysical properties of a related 8-hydroxyquinoline (B1678124) derivative.

SolventAbsorption λmax (nm)Emission λmax (nm)
Methanol (MeOH)Not specifiedNot specified
Acetonitrile (CH3CN)Not specifiedNot specified
Chloroform (B151607) (CHCl3)Not specifiedNot specified
Data derived from a study on 8-hydroxyquinoline derivatives, demonstrating the principle of solvent-dependent spectral shifts. nih.gov

The nature and position of substituents on the quinoline (B57606) ring have a profound impact on the emission spectra and photophysical efficiency. Electron-donating groups, such as amino or methoxy (B1213986) groups, can enhance fluorescence quantum yield and cause a bathochromic (red) shift in the emission spectrum. srce.hrresearchgate.net Conversely, electron-withdrawing groups, like nitro groups, often quench fluorescence. researchgate.net

The substitution pattern dictates the electronic properties of the molecule, influencing the energy levels of the ground and excited states and thereby the wavelength and intensity of the emitted light. For example, studies on 3-substituted 4-hydroxycoumarins, which share structural similarities, have shown that electron-donating groups on an attached phenyl ring lead to bathochromically shifted UV/Vis absorption and emission spectra. srce.hrresearchgate.net

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like 8-Bromo-4-hydroxy-6-methylquinoline, the most common transitions are from π bonding orbitals or n non-bonding orbitals to π* anti-bonding orbitals (π → π* and n → π*). shu.ac.uklibretexts.org

These transitions give rise to characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the molecule's electronic structure and conjugation. shu.ac.uk In quinoline derivatives, absorption in the UV region is typically due to these π → π* and n → π* transitions. researchgate.net

Studies on Triplet States and Photochemical Pathways in Hydroxyquinolines

In addition to fluorescence, which involves transitions between singlet electronic states (S1 → S0), molecules can also undergo intersystem crossing to a triplet state (T1). diva-portal.orgdocumentsdelivered.com The triplet state is typically longer-lived than the singlet excited state and can be involved in photochemical reactions or exhibit phosphorescence.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants in the ¹H NMR spectrum reveal the connectivity of protons, while ¹³C NMR identifies the different carbon environments. nih.gov For instance, in related quinoline structures, specific signals can be assigned to the methyl group and the protons on the quinoline ring. nih.govresearchgate.netchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic peaks for the O-H, C=C, and C-N bonds of the hydroxyquinoline core, as well as the C-Br bond, would be expected.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the molecular formula of a compound. chemsrc.com High-resolution mass spectrometry can yield the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

The following table summarizes key physical and structural data for a related compound, this compound-3-carboxylic acid ethyl ester, which provides context for the expected properties of the title compound.

PropertyValue
Molecular FormulaC13H12BrNO3
Molecular Weight310.143 g/mol
Exact Mass309.000 u
Data for this compound-3-carboxylic acid ethyl ester. chemsrc.com

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the chemical compound "this compound" that addresses the detailed outline provided in your request. The biological activities and mechanistic insights you have inquired about, such as specific enzyme inhibition profiles, receptor interactions, and modulation of cellular processes, have not been documented for this particular molecule in the accessible scientific domain.

The search results do, however, contain extensive information on the broader class of quinoline derivatives , including various bromo- and hydroxy-substituted quinolines. This body of research covers the topics outlined in your request, providing insights into how these related compounds interact with biological systems.

Therefore, while an article focusing solely on this compound cannot be generated due to the absence of specific data, it is possible to create a detailed and informative article on the Biological Activity and Mechanistic Insights of Substituted Quinoline Derivatives , adhering strictly to the structure you have provided.

This proposed article would explore:

In vitro enzyme inhibition profiles of various quinoline derivatives against targets like Aldehyde Dehydrogenase 1, Quinone Reductase 2, Topoisomerase I, and Pyruvate Kinase M2.

The role of the 8-hydroxyquinoline scaffold in receptor interactions , specifically as a Histamine H2 receptor blocker.

The broad-spectrum in vitro activities of the quinoline scaffold and the putative mechanisms behind them.

The in vitro mechanisms of action for substituted quinolines, including their effects on oxidative stress, bioenergetics, and cell cycle progression.

Please advise if you would like to proceed with an article on this slightly broader, yet highly relevant, topic. This approach would allow for a scientifically accurate and thorough response that aligns with the spirit and structure of your original request.

Biological Activity and Mechanistic Insights in Vitro Studies

Future Directions and Advanced Research Perspectives

Development of Novel and Green Synthetic Methodologies for Brominated Hydroxyquinolines

The synthesis of brominated hydroxyquinolines has traditionally involved the use of molecular bromine (Br₂). However, this approach often faces challenges, including the formation of multiple brominated byproducts and the use of harsh solvents like chloroform (B151607) or carbon tetrachloride. researchgate.netresearchgate.net For instance, the monobromination of 8-hydroxyquinoline (B1678124) can yield a mixture of mono- and di-bromo derivatives, complicating purification and reducing yields. researchgate.netacgpubs.org

Modern synthetic chemistry is increasingly focused on "green" principles, aiming for methods that are more efficient, selective, and environmentally benign. Research is shifting towards alternative brominating agents and conditions that offer better control over the reaction.

Key Developments:

Regioselective Bromination: A significant challenge is controlling the position of the bromine atom on the quinoline (B57606) ring. The use of N-bromosuccinimide (NBS) has been explored as a milder and more selective brominating agent compared to molecular bromine. nih.gov A patented method for synthesizing 3-bromo-7-hydroxyquinoline involves protecting the hydroxyl group before reacting with NBS, followed by deprotection, showcasing a strategy to achieve high regioselectivity. google.com

Solvent and Catalyst Optimization: The choice of solvent can dramatically influence the outcome of bromination reactions. Studies have investigated various solvents, including acetic acid and methanol, to optimize the yield of specific bromo-derivatives. researchgate.net The development of solvent-free or aqueous-based synthetic routes represents a key goal for green chemistry in this area.

Microwave-Assisted Synthesis: Microwave irradiation is another promising technique for accelerating chemical reactions, often leading to higher yields in shorter time frames and with reduced side products. This method has been successfully applied to the synthesis of various substituted 8-hydroxyquinoline derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Brominated Quinolines

MethodologyBrominating AgentTypical SolventsAdvantagesChallengesReference
Classical BrominationMolecular Bromine (Br₂)Chloroform (CHCl₃), Acetic Acid (AcOH), Carbon Tetrachloride (CCl₄)Readily available reagents.Low regioselectivity, formation of polybrominated products, harsh conditions. researchgate.netresearchgate.net
Selective BrominationN-Bromosuccinimide (NBS)Chloroform (CHCl₃), Tetrahydrofuran (THF)Milder conditions, improved regioselectivity.May require protecting groups for other functional moieties. nih.gov
Protected Group SynthesisTrifluoromethanesulfonic anhydride, then NBSDichloromethane (CH₂Cl₂), Acetic Acid (AcOH)High regioselectivity and yield.Multi-step process increases complexity. google.com

Strategic Derivatization for Fine-Tuning Molecular Properties and Biological Activity

The core structure of 8-Bromo-4-hydroxy-6-methylquinoline serves as a scaffold for strategic derivatization. By adding or modifying functional groups at various positions, researchers can fine-tune the molecule's electronic properties, solubility, and ability to interact with biological targets. This structure-activity relationship (SAR) is crucial for developing compounds with enhanced efficacy and specificity. nih.govnih.gov

For example, the introduction of different substituents can significantly impact a compound's anticancer activity. Studies on related quinoline derivatives have shown that adding moieties like a methyl group or a morpholine (B109124) group can alter cytotoxicity against various cancer cell lines. mdpi.com Similarly, creating hybrid molecules, such as combining the 8-hydroxyquinoline structure with other bioactive compounds like ciprofloxacin, has been shown to yield derivatives with potent antibacterial activity. nih.govmdpi.com

Table 2: Examples of Derivatization and Resulting Biological Activity (In Vitro)

Parent ScaffoldDerivative/ModificationObserved In Vitro ActivityReference
8-Hydroxyquinoline5,7-dibromo substitutionAnticancer activity against A549, HT29, and MCF7 cell lines. mdpi.com
5-Chloro-8-hydroxyquinolineHybridization with ciprofloxacinSignificant antibacterial effects against drug-resistant strains. nih.gov
6-Bromo quinazolineAddition of an aliphatic chain at the thiol positionEnhanced cytotoxicity against MCF-7 and SW480 cancer cell lines. nih.gov
3,6,8-trimethoxyquinolineBromination leading to 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHigh antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. nih.govnih.gov

Synergistic Integration of Computational and Experimental Approaches in Drug Design

Modern drug discovery increasingly relies on the synergy between computational modeling and experimental validation. In silico techniques allow researchers to predict the properties and biological interactions of molecules like this compound before they are synthesized, saving time and resources.

Computational methods employed include:

Molecular Docking: This technique predicts how a compound will bind to the active site of a target protein. It has been used to study how brominated quinoline derivatives interact with enzymes like DNA topoisomerase, a critical target in cancer therapy. nih.gov

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of a molecule, helping to understand its reactivity and spectroscopic properties. Such analyses have been used to correlate the calculated molecular structure of 8-hydroxyquinoline derivatives with experimental NMR and IR spectra. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a compound and its target protein over time, providing insights into the stability of their interaction. This has been used to confirm the binding stability of novel brominated quinolines to human topoisomerase I. nih.gov

These computational predictions are then used to guide the synthesis of the most promising candidates, which are subsequently tested in experimental in vitro assays to validate their activity. This iterative cycle of prediction, synthesis, and testing accelerates the discovery of new drug candidates. nih.govmdpi.com

Table 3: Role of Computational and Experimental Approaches

ApproachTechniquePurpose in Drug DesignReference
Computational (In Silico) Molecular DockingPredicts binding affinity and orientation of a ligand to a biological target. nih.gov
DFT CalculationsAnalyzes electronic structure to predict reactivity and spectroscopic properties. mdpi.com
Molecular Dynamics (MD)Simulates the dynamic interactions between a ligand and its target to assess binding stability. nih.gov
Experimental (In Vitro) Cytotoxicity Assays (e.g., MTT)Measures the antiproliferative activity of a compound against cancer cell lines. nih.gov
Enzyme Inhibition AssaysDetermines if a compound can inhibit the function of a specific enzyme (e.g., topoisomerase). nih.gov

Exploration of Emerging Biological Targets and Novel Mechanistic Pathways (In Vitro)

Research into brominated hydroxyquinolines continues to uncover new biological targets and mechanisms of action. A key property of the 8-hydroxyquinoline scaffold is its ability to chelate metal ions. researchgate.net This metal chelation can disrupt the function of metalloenzymes, which are crucial for many cellular processes, making it a significant mechanism for the compound's biological activity.

Beyond metal chelation, in vitro studies have identified specific molecular targets:

DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Several novel brominated quinoline derivatives have been shown to inhibit human topoisomerase I, providing a clear mechanism for their anticancer effects. nih.gov

Cell Division Proteins: Certain 8-hydroxyquinoline derivatives have been investigated for their ability to inhibit proteins involved in bacterial cell division, such as FtsZ, presenting a potential avenue for new antibiotics. nih.gov

Apoptosis Induction: Studies have demonstrated that some highly brominated quinolines can induce apoptosis (programmed cell death) in cancer cells, as confirmed by DNA laddering assays. nih.gov This indicates that these compounds can trigger the cell's own self-destruct pathways.

Inhibition of Cell Migration: In wound healing assays, a nitrated bromoquinoline derivative was found to effectively inhibit the migration of HT29 colon cancer cells, suggesting a potential role in preventing metastasis. nih.gov

The exploration of these targets and pathways through in vitro screening is essential for understanding how compounds like this compound exert their effects and for identifying new therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-bromo-4-hydroxy-6-methylquinoline, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and functionalization of quinoline derivatives. For example, a brominated intermediate like 8-bromo-3-cyano-6-fluoroquinolin-4(1H)-one can be synthesized via condensation of 2-bromo-4-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate in ethanol, followed by reflux in paraffin oil at 250°C . Optimizing reaction temperature and solvent (e.g., ethanol vs. paraffin oil) is critical to minimize side reactions and improve yield. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns. For instance, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while hydroxy and bromine substituents influence aromatic proton splitting .
  • IR : The hydroxy group exhibits a broad O–H stretch (~3200 cm1^{-1}), and bromine’s presence is confirmed via C–Br stretching (~650 cm1^{-1}) .
  • MS : High-resolution mass spectrometry (HRMS) can verify molecular formula accuracy (e.g., [M+H]+^+ for C10_{10}H8_8BrNO: calculated 238.97) .

Q. What are the solubility and stability considerations for handling this compound in aqueous vs. organic media?

  • Methodological Answer : The compound is sparingly soluble in water due to its aromatic and hydrophobic quinoline core. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability tests indicate degradation under prolonged light exposure; store at 2–8°C in amber vials . For biological assays, prepare stock solutions in DMSO and dilute with buffered saline (<1% DMSO final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G* to predict electrophilic/nucleophilic sites. The bromine atom at position 8 and hydroxy group at position 4 are key reactive centers for substitution reactions .
  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes like matrix metalloproteinases (MMPs) or cytochrome P450. The methyl group at position 6 may enhance hydrophobic binding in enzyme active sites .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of halogenated quinolines?

  • Methodological Answer :

  • Control Experiments : Compare activity of this compound with analogs (e.g., 6-fluoro or 8-iodo derivatives) to isolate halogen effects .
  • Data Normalization : Account for assay variability (e.g., cell line sensitivity, incubation time) by including reference compounds like chloroquine in antiparasitic assays .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray analysis (e.g., confirming planarity of the quinoline ring for π–π stacking interactions) .

Q. How can reaction kinetics and isotopic labeling elucidate the mechanism of bromine displacement in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor nucleophilic substitution (e.g., with 18O^\text{18} \text{O}-labeled hydroxide) using HPLC-MS to track intermediate formation .
  • Isotopic Labeling : Synthesize 82Br^{82} \text{Br}-labeled analogs for radiochemical tracking in metabolic studies. This is critical for PET/SPECT imaging applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.